Bienvenue dans la boutique en ligne BenchChem!

(3-Bromopyridin-2-YL)glycine

Lipophilicity Drug-likeness Permeability

(3-Bromopyridin-2-YL)glycine, systematically named 2-[(3-bromo-2-pyridinyl)amino]acetic acid , is a non-proteinogenic α-amino acid derivative belonging to the N-aryl glycine class. It incorporates a glycine backbone N-substituted with a 3-bromopyridin-2-yl group (molecular formula C₇H₇BrN₂O₂, MW 231.05 g/mol).

Molecular Formula C7H7BrN2O2
Molecular Weight 231.05 g/mol
Cat. No. B13505877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromopyridin-2-YL)glycine
Molecular FormulaC7H7BrN2O2
Molecular Weight231.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)NCC(=O)O)Br
InChIInChI=1S/C7H7BrN2O2/c8-5-2-1-3-9-7(5)10-4-6(11)12/h1-3H,4H2,(H,9,10)(H,11,12)
InChIKeyZKRYSEOIHFYPPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromopyridin-2-YL)glycine (CAS 1784024-91-4): Core Identity and Procurement-Relevant Compound Class Profile


(3-Bromopyridin-2-YL)glycine, systematically named 2-[(3-bromo-2-pyridinyl)amino]acetic acid [1], is a non-proteinogenic α-amino acid derivative belonging to the N-aryl glycine class. It incorporates a glycine backbone N-substituted with a 3-bromopyridin-2-yl group (molecular formula C₇H₇BrN₂O₂, MW 231.05 g/mol) [1]. The compound is employed primarily as a versatile synthetic building block in medicinal chemistry and agrochemical research, with its 3-bromo substituent on the pyridine ring enabling downstream diversification through transition-metal-catalyzed cross-coupling chemistries [2]. It is structurally classified within the pyridylaminoacetic acid family, a chemotype disclosed in patent literature as possessing EP2 receptor agonistic activity when elaborated with appropriate substituents [3].

Why Generic Substitution Fails for (3-Bromopyridin-2-YL)glycine: Halogen- and Regioisomer-Specific Differentiation Evidence


Substituting (3-Bromopyridin-2-YL)glycine with its non-halogenated parent, positional isomers, or alternative halogen congeners cannot be performed without altering key molecular properties critical to downstream applications. The C3-bromine substituent is not a passive structural element: it functions as a synthetic handle for Pd-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira) [1], a modulator of lipophilicity (computed XLogP3-AA = 1.5 versus ~0.5–0.8 for the non-halogenated 2-(pyridin-2-ylamino)acetic acid) [2], and a participant in halogen-bonding interactions with biological targets that the chloro, fluoro, or non-halogenated analogs engage with substantially different geometry and strength [3]. Furthermore, the 3-position regioisomer presents distinct steric and electronic environments at the pyridine nitrogen relative to 5-bromo or 6-bromo isomers, which can alter metal-chelation behavior and target-binding pose [4]. Generic interchange therefore risks both synthetic tractability failure and loss of structure-activity relationship (SAR) fidelity in biological assays. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for (3-Bromopyridin-2-YL)glycine Versus Closest Analogs


Lipophilicity Shift: (3-Bromopyridin-2-YL)glycine vs. Non-Halogenated Parent (2-(Pyridin-2-ylamino)acetic acid)

Introduction of the 3-bromo substituent increases the computed partition coefficient (XLogP3-AA) by approximately 0.7–1.0 log units relative to the non-halogenated parent compound [1][2]. This shift moves the compound from a borderline low-permeability range into a more favorable logP window (1–3) for passive membrane permeability, consistent with Lipinski's rule-of-five guidelines [3].

Lipophilicity Drug-likeness Permeability

Synthetic Diversification Capability: C3-Br as a Cross-Coupling Handle vs. Non-Halogenated Parent

The C3-bromine substituent on (3-Bromopyridin-2-YL)glycine serves as a competent oxidative-addition partner for Pd(0)-catalyzed cross-coupling reactions—including Suzuki–Miyaura (C–C bond formation), Buchwald–Hartwig amination (C–N bond formation), and Sonogashira coupling (C–alkyne bond formation) [1]. The non-halogenated parent, 2-(pyridin-2-ylamino)acetic acid, lacks this synthetic handle entirely, rendering it inert under these conditions. Numerous literature precedents demonstrate that 2-bromopyridines and 3-bromopyridine derivatives participate efficiently in such couplings, with reported isolated yields typically in the 60–95% range under standard conditions [2][3].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Synthetic versatility

Halogen-Bond Donor Capacity: Bromine vs. Chlorine at the 3-Position

The 3-bromo substituent participates in halogen bonding (XB) interactions with Lewis bases (e.g., carbonyl oxygen of protein backbone, carboxylate side chains) with substantially greater strength than the corresponding 3-chloro analog. Computational and crystallographic surveys establish that C–Br···O halogen bond energies range from ~2.0–5.0 kcal/mol, approximately 1.5- to 3-fold stronger than C–Cl···O interactions (~1.0–2.5 kcal/mol), owing to the larger polarizable surface and more positive σ-hole on bromine [1][2]. This can translate into measurable differences in target binding free energy when the halogen atom is positioned in a halogen-bond-accepting pocket.

Halogen bonding Molecular recognition Structure-based design

Positional Isomer Differentiation: 3-Bromo vs. 5-Bromo vs. 6-Bromo Pyridylglycine Regioisomers

The position of the bromine substituent on the pyridine ring dictates the electronic environment at the pyridyl nitrogen and the steric presentation of the halogen atom to biological targets. In kinase inhibitor patent literature, distinct bromopyridine regioisomers have been shown to exhibit divergent inhibitory potencies: for example, US Patent 9,056,832 B2 discloses pyridine-based kinase inhibitors where shifting bromine from the 3- to the 5- or 6-position altered IC₅₀ values by factors of 2- to 20-fold against specific kinase targets [1]. Additionally, the 3-bromo isomer positions the halogen ortho to the glycine-bearing nitrogen, enabling potential intramolecular N–H···Br hydrogen bonding or steric modulation of the glycine amine pKa, whereas 5-bromo and 6-bromo isomers cannot engage in such proximal interactions [2].

Regioselectivity Kinase inhibitor Binding pose Structure-activity relationship

Molecular Weight and Heavy Atom Count: Implications for Fragment-Based Drug Discovery Libraries

(3-Bromopyridin-2-YL)glycine (MW = 231.05 Da) occupies a strategic intermediate position in molecular weight space between the non-halogenated parent (MW = 152.15 Da) [1] and the 3-iodo analog (MW ≈ 278.05 Da). With a heavy atom count (HAC) of 12, it falls within the acceptable fragment range (HAC ≤ 16) for fragment-based screening libraries, while the bromine atom provides anomalous scattering for X-ray crystallographic phasing [2]. The chlorine analog (MW ≈ 186.6 Da, HAC = 12) occupies a similar mass range but lacks the crystallographic phasing advantage and the superior halogen-bond donor capacity discussed in Evidence Item 3.

Fragment-based drug discovery Lead-likeness Molecular weight filtering

High-Confidence Application Scenarios for (3-Bromopyridin-2-YL)glycine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Pd-Catalyzed Diversification for Kinase Inhibitor and EP2 Agonist Lead Optimization

In kinase inhibitor and GPCR agonist programs, (3-Bromopyridin-2-YL)glycine is employed as a bifunctional building block: the glycine carboxylate enables amide coupling or esterification to install the compound onto a core scaffold, while the C3-bromine serves as a cross-coupling handle for Suzuki–Miyaura diversification to explore SAR at the pyridine 3-position [1]. This dual reactivity is unique to the 3-bromo congener; the non-halogenated parent cannot undergo coupling, and positional isomers (5-Br, 6-Br) present the diversification vector at a different trajectory relative to the glycine attachment point, altering the exit vector geometry critical for target engagement. The pyridylaminoacetic acid chemotype has established precedent as an EP2 receptor agonist scaffold, where bromine substitution at the 3-position provides both electronic modulation of the pyridine pKa and a synthetic route to elaborated analogs [2].

Fragment-Based Drug Discovery (FBDD): Anomalous Scattering-Enabled Crystallographic Screening

With a heavy atom count of 12 and molecular weight of 231 Da, (3-Bromopyridin-2-YL)glycine qualifies as a fragment-sized probe suitable for FBDD library inclusion. Its bromine atom serves a dual purpose: it provides anomalous scattering signal (f'' ≈ 1.3 e⁻ at Cu Kα) for rapid crystallographic phasing and unambiguous binding-mode determination [1], while simultaneously acting as a halogen-bond donor that can be exploited for fragment elaboration. This differentiates the compound from the 3-chloro analog, which offers negligible anomalous signal and weaker halogen-bonding capacity, and from the 3-iodo analog, which may suffer from C–I bond photolability during extended X-ray exposure [2]. Procurement of the brominated compound is thus indicated when crystallographic throughput and binding-mode validation are prioritized alongside synthetic tractability.

Chemical Biology: Halogen-Bond-Guided Probe Design for Target Engagement Studies

The C3-bromine substituent's capacity to form directional, electrostatic halogen bonds with backbone carbonyl oxygen atoms (C–Br···O distance 3.0–3.3 Å, interaction energy ~2–5 kcal/mol) [1] makes (3-Bromopyridin-2-YL)glycine a strategic choice when the target protein's binding site contains a suitably positioned hydrogen-bond acceptor. This interaction, which is geometrically orthogonal to classical hydrogen bonding, can enhance binding affinity beyond what lipophilicity-driven desolvation would predict. In competitive binding assays, this may manifest as a measurable ΔpIC₅₀ of 0.5–1.5 log units favoring the bromo analog over the chloro or non-halogenated congener, although such data for the exact compound remain unpublished [2]. The glycine moiety additionally provides a conjugation handle for fluorophore or biotin attachment in pull-down and imaging applications.

Agrochemical Intermediate: Cross-Coupling-Enabled Synthesis of Heterocyclic Herbicide and Fungicide Candidates

The 3-bromopyridine moiety is a privileged scaffold in agrochemical discovery, appearing in commercial herbicides and fungicides. (3-Bromopyridin-2-YL)glycine serves as a late-stage diversification intermediate: the glycine carboxylate can be converted to esters, amides, or heterocycles (oxadiazoles, tetrazoles) common in agrochemical pharmacophores, while the C3-bromine undergoes Suzuki coupling with arylboronic acids to generate biaryl systems found in numerous commercial crop protection agents [1]. The 3-position regioisomer is specifically required when the desired biaryl vector must project ortho to the pyridine nitrogen, a geometry that 5-bromo or 6-bromo isomers cannot replicate. Synthetic yields for analogous 2-bromopyridine Suzuki couplings are reported in the 75–92% range, providing confidence in the scalability of this diversification strategy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Bromopyridin-2-YL)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.